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Compound Name: GB1107

Cat. No.: B15602735 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity of the small molecule

inhibitor GB1107 for Galectin-3 over other human galectins. The information is supported by

experimental data, detailed methodologies for key binding assays, and visualizations of

relevant biological pathways and experimental workflows.

High Selectivity of GB1107 for Galectin-3
GB1107 is a potent and orally active inhibitor of Galectin-3, a protein implicated in a variety of

diseases, including fibrosis and cancer. A key attribute of a therapeutic inhibitor is its selectivity

for the intended target over other related proteins, which minimizes off-target effects.

Experimental data demonstrates that GB1107 exhibits high selectivity for Galectin-3 over other

members of the galectin family.

Binding Affinity Data
The binding affinity of GB1107 to a panel of human galectins was determined, with the

dissociation constant (Kd) serving as a measure of binding strength (a lower Kd indicates a

stronger interaction). The data reveals a significant preference for Galectin-3.
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Galectin Target
Dissociation Constant (Kd)
in µM

Selectivity over Galectin-3
(-fold)

Galectin-3 0.037 1

Galectin-1 3.7 100

Galectin-4C 0.074 - 0.148 2 - 4

Other Human Galectins > 3.7 > 100

Data sourced from a study on selective and orally available Galectin-1 inhibitors, which

included comparative data for GB1107.

As the table illustrates, GB1107 binds to Galectin-3 with a Kd of 37 nM. The affinity for

Galectin-1 is 100-fold lower. For the C-terminal domain of Galectin-4 (Galectin-4C), the

selectivity is only 2- to 4-fold. For other tested human galectins, GB1107 displays a selectivity

of over 100-fold. This high degree of selectivity is a critical feature for a therapeutic candidate,

suggesting a lower likelihood of off-target effects mediated by the inhibition of other galectins.

Experimental Protocols for Determining Selectivity
The selectivity of galectin inhibitors like GB1107 is typically determined using biophysical

binding assays that measure the interaction between the inhibitor and the purified galectin

protein. Two common methods are Fluorescence Polarization (FP) and Surface Plasmon

Resonance (SPR).

Fluorescence Polarization (FP) Assay
This method measures the change in the polarization of fluorescent light emitted from a labeled

molecule (a fluorescent probe) when it binds to a protein.

Principle: A small, fluorescently-labeled carbohydrate that binds to the galectin's carbohydrate

recognition domain (CRD) is used as a probe. In its free state, the probe tumbles rapidly in

solution, resulting in low fluorescence polarization. When bound to the much larger galectin

protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A

competitive inhibitor like GB1107 will displace the fluorescent probe from the galectin, causing

a decrease in polarization.
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Detailed Methodology:

Reagent Preparation:

Prepare a stock solution of the purified recombinant human galectin protein in a suitable

buffer (e.g., PBS with 2 mM EDTA).

Prepare a stock solution of a fluorescently-labeled carbohydrate probe known to bind the

galectin (e.g., a fluorescein-conjugated lactose derivative).

Prepare a serial dilution of the inhibitor compound (GB1107) in the assay buffer.

Assay Procedure:

In a black, non-binding surface 384-well microplate, add a fixed concentration of the

galectin protein and the fluorescent probe to each well.

Add varying concentrations of the inhibitor (GB1107) to the wells. Include control wells

with no inhibitor (maximum polarization) and wells with only the probe (minimum

polarization).

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the

binding to reach equilibrium.

Data Acquisition and Analysis:

Measure the fluorescence polarization of each well using a microplate reader equipped

with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm

emission for fluorescein).

The percentage of inhibition is calculated for each inhibitor concentration.

The IC50 value (the concentration of inhibitor required to displace 50% of the fluorescent

probe) is determined by fitting the data to a sigmoidal dose-response curve.

The dissociation constant (Kd) of the inhibitor can be calculated from the IC50 value using

the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
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Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that measures the binding of an analyte (e.g., a galectin inhibitor)

to a ligand (e.g., a galectin protein) immobilized on a sensor chip.

Principle: A change in mass on the surface of the sensor chip, caused by the binding of the

inhibitor to the immobilized galectin, results in a change in the refractive index at the surface.

This change is detected in real-time as a response unit (RU). The rate of association and

dissociation can be monitored to determine the binding kinetics and affinity.

Detailed Methodology:

Sensor Chip Preparation:

Immobilize the purified recombinant human galectin protein onto a suitable sensor chip

(e.g., a CM5 chip) using standard amine coupling chemistry.

Assay Procedure:

Prepare a series of dilutions of the inhibitor (GB1107) in a suitable running buffer (e.g.,

HBS-EP+).

Inject the different concentrations of the inhibitor over the sensor chip surface containing

the immobilized galectin.

Monitor the association of the inhibitor to the galectin in real-time.

After the association phase, flow the running buffer over the chip to monitor the

dissociation of the inhibitor.

Regenerate the sensor surface between different inhibitor injections if necessary.

Data Acquisition and Analysis:

The binding data is recorded as a sensorgram, which plots response units (RU) against

time.
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The association (ka) and dissociation (kd) rate constants are determined by fitting the

sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

The dissociation constant (Kd) is calculated as the ratio of the dissociation rate constant to

the association rate constant

To cite this document: BenchChem. [GB1107: A Comparative Analysis of its Selectivity
Profile for Galectin-3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15602735#selectivity-profile-of-gb1107-for-galectin-
3-over-other-galectins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b15602735#selectivity-profile-of-gb1107-for-galectin-3-over-other-galectins
https://www.benchchem.com/product/b15602735#selectivity-profile-of-gb1107-for-galectin-3-over-other-galectins
https://www.benchchem.com/product/b15602735#selectivity-profile-of-gb1107-for-galectin-3-over-other-galectins
https://www.benchchem.com/product/b15602735#selectivity-profile-of-gb1107-for-galectin-3-over-other-galectins
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15602735?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

